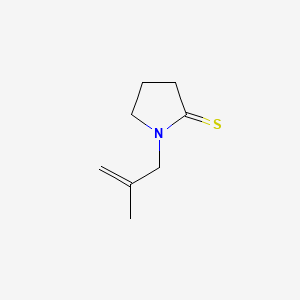
1-(2-Methylprop-2-enyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-2-enyl)pyrrolidine-2-thione is an organic compound with the molecular formula C8H15NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-enyl)pyrrolidine-2-thione typically involves the reaction of pyrrolidine with 2-methylprop-2-enyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the halide, displacing the halide ion and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylprop-2-enyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-2-enyl)pyrrolidine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-2-enyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the thione group.
2-Methylprop-2-enylpyrrolidine: A similar compound without the thione group.
Pyrrolidine-2-thione: A compound with a similar structure but without the 2-methylprop-2-enyl group.
Uniqueness
1-(2-Methylprop-2-enyl)pyrrolidine-2-thione is unique due to the presence of both the 2-methylprop-2-enyl and thione groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C8H13NS/c1-7(2)6-9-5-3-4-8(9)10/h1,3-6H2,2H3 |
Clave InChI |
CIRSOOUHYONPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1CCCC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)
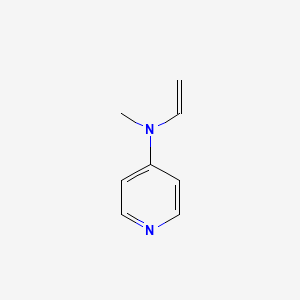


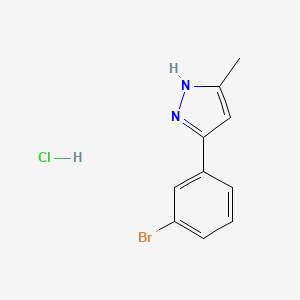




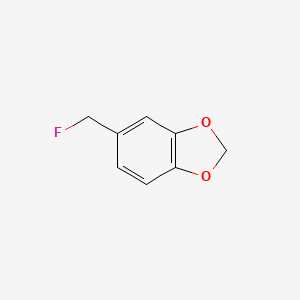

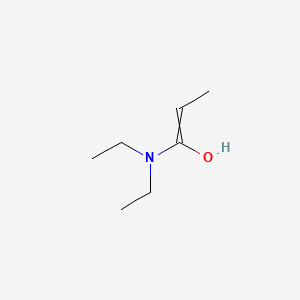
![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)

